molecular formula C21H13NO4 B11520608 7-methoxy-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-methoxy-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11520608
M. Wt: 343.3 g/mol
InChI Key: YFKPOHUPVSNDPW-UHFFFAOYSA-N
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Description

7-METHOXY-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings, ketone groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves multiple steps, typically starting with simpler aromatic compounds. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the pentaphene core.

    Functionalization: Introduction of methoxy and other functional groups through substitution reactions.

    Oxidation and Reduction: Specific conditions are used to introduce ketone groups and reduce other parts of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions used but can include hydroxylated derivatives, reduced alcohols, and various substituted compounds.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-METHOXY-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHOXY-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

IUPAC Name

7-methoxy-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C21H13NO4/c1-25-15-10-16-19(22-13-8-4-5-9-14(13)26-16)18-17(15)20(23)11-6-2-3-7-12(11)21(18)24/h2-10,22H,1H3

InChI Key

YFKPOHUPVSNDPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C(=C1)OC4=CC=CC=C4N3)C(=O)C5=CC=CC=C5C2=O

Origin of Product

United States

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